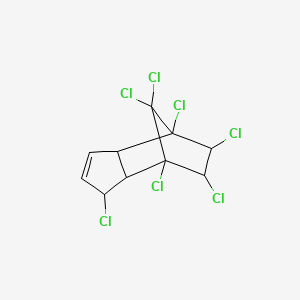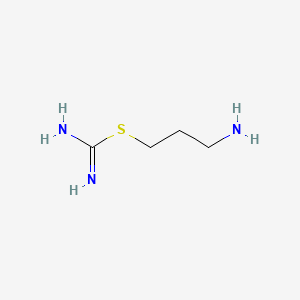
Fluoruro de plata
Descripción general
Descripción
Silver(I) Fluoride is used in organic synthesis as a fluorination and desilylation reagent. Its is also used as an anti-caries agent.
Silver fluoride is an odorless yellow to gray solid. Sinks and mixes with water. (USCG, 1999)
Silver monofluoride is a silver salt and a fluoride salt.
Aplicaciones Científicas De Investigación
Odontología Pediátrica: Prevención y Detención de Caries Dentales
El fluoruro de plata, particularmente en forma de this compound diamina (SDF), se utiliza ampliamente en la odontología pediátrica. Su aplicación ha demostrado ser un método no invasivo eficaz para prevenir el desarrollo de lesiones cariosas o detener su progresión tanto en dientes temporales como permanentes . El tratamiento es práctico, accesible y requiere un seguimiento regular para garantizar su eficacia.
This compound Nano: Un Nuevo Agente Anticariogénico
El desarrollo del this compound nano (NSF) representa un avance significativo en los materiales dentales. El NSF es preferible al SDF tradicional debido a sus actividades preventivas y antibacterianas similares sin causar tinción de los dientes . Es ergonómico, económico y se ha encontrado que es eficaz en la remineralización del esmalte y la dentina, lo que lo convierte en una opción superior para los tratamientos anticariogénicos .
Química Orgánica: Agente Fluorante
En el ámbito de la química, la reactividad única del this compound lo convierte en un valioso agente fluorante en la síntesis orgánica. Permite la introducción de átomos de flúor en compuestos orgánicos, enriqueciendo así su diversidad química y su potencial para diversas aplicaciones .
Propiedades Bactericidas para la Salud Oral
Las propiedades bactericidas del this compound no solo se limitan a la prevención de caries, sino que también contribuyen a la promoción general de la salud oral. Al detener la progresión de la caries activa, juega un papel crucial en el mantenimiento de un entorno oral saludable .
Remineralización del Esmalte Dental
Las investigaciones sugieren que el this compound, especialmente en forma nano, puede ser eficaz en la remineralización del esmalte dental. Esta aplicación es particularmente importante para la restauración de la pérdida mineral debida a caries u otras formas de degradación del esmalte .
Mecanismo De Acción
Target of Action
Silver fluoride primarily targets dental caries, which are a result of the bacterial-driven, chronic, site-specific, multifactorial, dynamic disease process . The fluoride ions in silver fluoride interact synergistically with silver to react with hydroxyapatite, a major component of tooth enamel .
Mode of Action
Silver fluoride’s mode of action is dual. The fluoride ions interact synergistically with silver to react with hydroxyapatite to form fluorapatite . Silver, on the other hand, is bactericidal, reacting with the thiol groups of the amino and nucleic acids that halt the metabolic and reproductive functions of the cariogenic bacteria . This dual action helps in arresting dental caries and preventing its progression .
Biochemical Pathways
Silver fluoride affects the biochemical pathways related to bacterial metabolism and tooth remineralization. Silver ions denature enzymes of bacterial organisms by binding to reactive groups, resulting in their precipitation and inactivation . The fluoride ions promote the remineralization of enamel and dentin on teeth, thereby preventing and arresting dental caries .
Pharmacokinetics
The pharmacokinetics of silver fluoride in humans has been studied, with urine samples collected at baseline, first 24 h (F1) and second 24 h (F2) after SDF treatment for analysis of silver and fluoride content Urinary and hair silver levels were negligible . Therefore, SDF appears safe to be used among children .
Result of Action
The application of silver fluoride results in the arrestment of dental caries and the reduction of hypersensitivity in primary and permanent teeth . It promotes the production of tertiary dentin and halts pulp necrosis and inflammation . It has drawbacks like black discoloration of the carious teeth and an unpleasant metallic taste .
Action Environment
Silver fluoride is stable under most environmental conditions. It reacts with acids to form toxic hydrogen fluoride gas . This gas is corrosive and can cause severe respiratory problems upon inhalation . Therefore, the environment in which silver fluoride is used can influence its action, efficacy, and stability.
Safety and Hazards
Silver fluoride can cause severe skin burns and eye damage . It may cause respiratory irritation . Inhalation of dust causes irritation of nose and throat . Ingestion may cause vomiting, salty taste, abdominal pain, diarrhea, convulsions, collapse, thirst, disturbed color vision, and acute toxic nephritis .
Análisis Bioquímico
Biochemical Properties
Silver fluoride plays a significant role in biochemical reactions, particularly due to its bactericidal properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver fluoride is known to inhibit the activity of enzymes such as enolase and phosphatase, which are involved in the glycolytic pathway . The interaction between silver fluoride and these enzymes leads to the disruption of metabolic processes in bacteria, thereby exerting its antimicrobial effects. Additionally, silver fluoride can interact with proteins by binding to thiol groups, leading to protein denaturation and loss of function .
Cellular Effects
Silver fluoride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, silver fluoride has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway . This activation can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense. Furthermore, silver fluoride can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and impaired cellular function .
Molecular Mechanism
The molecular mechanism of action of silver fluoride involves several key interactions at the molecular level. Silver fluoride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One of the primary mechanisms is the binding of silver ions to thiol groups in proteins, leading to protein denaturation and inhibition of enzyme activity . Additionally, silver fluoride can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can trigger cellular signaling pathways that lead to apoptosis or programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver fluoride can change over time. Silver fluoride is relatively stable, but its degradation can occur under certain conditions. For example, exposure to light and moisture can lead to the gradual breakdown of silver fluoride, reducing its efficacy . Long-term studies have shown that silver fluoride can have sustained antimicrobial effects, but its activity may diminish over time due to degradation and the development of resistance in microbial populations . In in vitro studies, silver fluoride has been observed to cause cytotoxic effects on cells, with the extent of damage increasing with prolonged exposure .
Dosage Effects in Animal Models
The effects of silver fluoride vary with different dosages in animal models. At low doses, silver fluoride can exert beneficial antimicrobial effects without causing significant toxicity . At higher doses, silver fluoride can lead to toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Studies have shown that high doses of silver fluoride can cause oxidative stress and inflammation in various tissues, leading to cellular damage and impaired organ function . It is important to determine the appropriate dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Silver fluoride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as enolase and phosphatase, which are key components of the glycolytic pathway . This inhibition disrupts the normal flow of metabolites, leading to reduced energy production and altered metabolic flux. Additionally, silver fluoride can affect the levels of metabolites such as glucose and lactate, further impacting cellular metabolism . The compound’s ability to generate ROS also influences redox-sensitive metabolic pathways, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, silver fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, silver fluoride can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects . The distribution of silver fluoride within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins . Understanding the transport and distribution of silver fluoride is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of silver fluoride plays a critical role in its activity and function. Silver fluoride can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, silver fluoride can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Additionally, silver fluoride can accumulate in the nucleus, affecting gene expression and DNA integrity . The precise localization of silver fluoride within cells determines its specific biochemical and cellular effects.
Propiedades
IUPAC Name |
silver;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.FH/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHXKZHIMGNSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgF | |
| Record name | silver fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver(I)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042383 | |
| Record name | Silver fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver fluoride is an odorless yellow to gray solid. Sinks and mixes with water. (USCG, 1999), Highly hygroscopic solid; Darkened by light; [Merck Index] Yellow to gray odorless solid; [CAMEO] Deep brown hygroscopic powder; [Aldrich MSDS] Soluble in water when freshly prepared; Gradually becomes insoluble in moist air; [Merck Index] | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
2118 °F at 760 mmHg (USCG, 1999) | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
5.82 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7775-41-9, 11113-87-4 | |
| Record name | SILVER FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z00ZK3E66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)
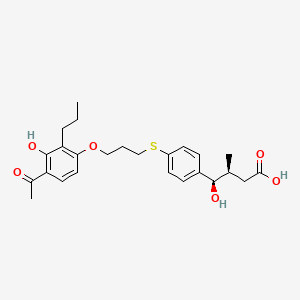
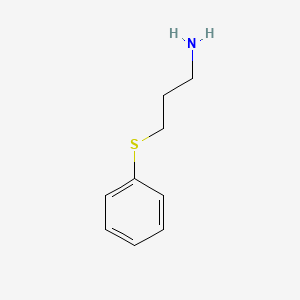
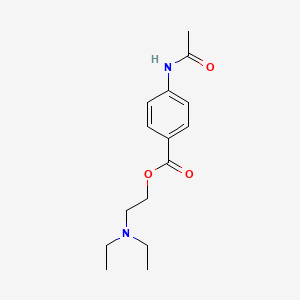

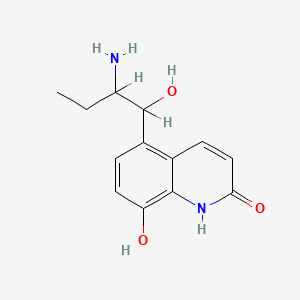
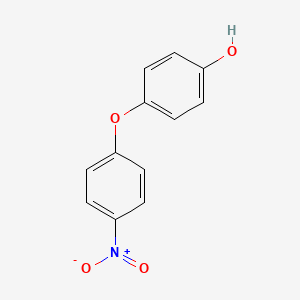
![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)


